
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 7th position and a methoxyphenyl group at the 3rd position, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
One-Pot Intermolecular Annulation Reaction
-
Visible Light-Induced Condensation Cyclization
Industrial Production Methods
Industrial production methods for quinazolinones, including 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, often involve scalable and cost-effective synthetic routes. These methods prioritize high yields, minimal waste, and the use of environmentally friendly reagents.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
-
Reduction
- Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Reagents: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Substitution
- Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Applications De Recherche Scientifique
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Exhibits antimicrobial and antifungal properties.
- Potential use as a probe in biological assays to study enzyme interactions.
-
Medicine
- Explored for its antitumor and anticonvulsant activities.
- Potential therapeutic agent for treating various diseases, including cancer and epilepsy .
-
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting their catalytic activity.
- Receptors: It may bind to specific receptors, modulating their signaling pathways.
-
Pathways Involved
- Apoptosis: The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways.
- Inflammation: It may exert anti-inflammatory effects by inhibiting key inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Quinazolin-4(3H)-one
- Lacks the chloro and methoxyphenyl substituents.
- Exhibits similar biological activities but with different potency and selectivity.
-
2-Phenylquinazolin-4(3H)-one
- Features a phenyl group at the 2nd position instead of a methoxyphenyl group at the 3rd position.
- Shows distinct chemical reactivity and biological properties.
-
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
- Contains a benzothiadiazine ring instead of a quinazolinone ring.
- Possesses unique pharmacological activities and applications .
Uniqueness
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique chemical and biological properties. These substituents may enhance its potency, selectivity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
61680-18-0 |
|---|---|
Formule moléculaire |
C15H11ClN2O3 |
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
7-chloro-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-7-2-9(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Clé InChI |
PBOLHGYAUHQYNK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



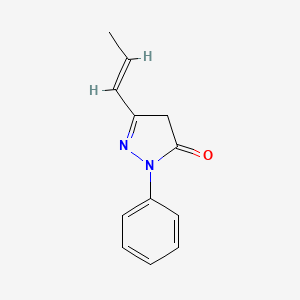
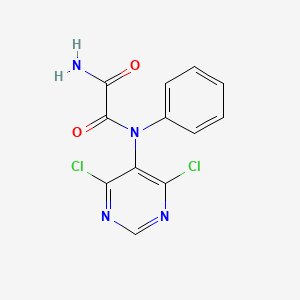
![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)

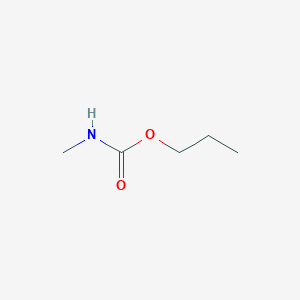
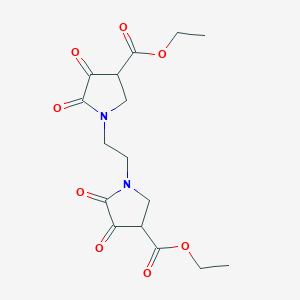
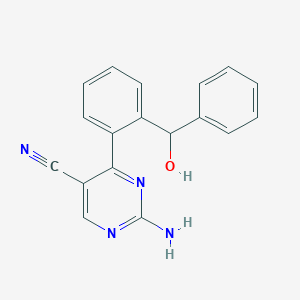
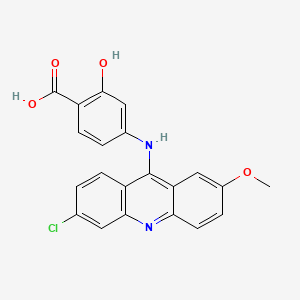

![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)



